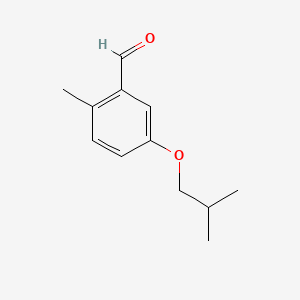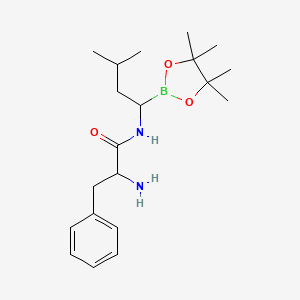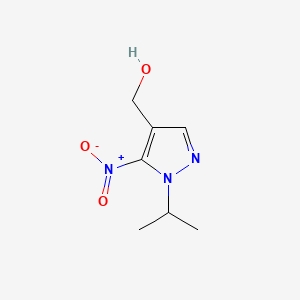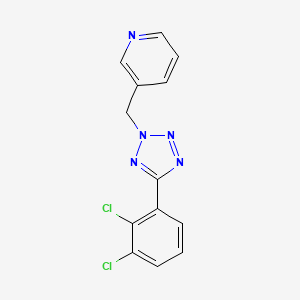![molecular formula C57H48IrN2O2-2 B14780406 Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium is a complex organometallic compound that features iridium as its central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium typically involves the reaction of iridium trichloride hydrate with 2-(naphth[2,1-f]isoquinolin-1-yl)phenyl ligands and 2,2,6,6-tetramethyl-3,5-heptanedione under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the formation of the desired complex . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(V) species.
Reduction: It can also be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to the emission of light at specific wavelengths. This property is harnessed in OLEDs and bioimaging applications. The molecular targets and pathways involved include the excitation of electrons in the iridium center and the subsequent energy transfer to the ligands .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium include other iridium-based complexes with different ligands. These compounds may have varying photophysical properties and applications. For example:
Bis(2-phenylpyridine)iridium(III) acetylacetonate: Known for its use in OLEDs.
Tris(2-phenylpyridine)iridium(III): Another compound used in optoelectronic devices.
The uniqueness of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its performance in various applications .
Propriétés
Formule moléculaire |
C57H48IrN2O2-2 |
|---|---|
Poids moléculaire |
985.2 g/mol |
Nom IUPAC |
iridium;1-phenylnaphtho[2,1-f]isoquinoline;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C23H14N.C11H20O2.Ir/c2*1-2-7-17(8-3-1)23-22-13-12-19-18-9-5-4-6-16(18)10-11-20(19)21(22)14-15-24-23;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-7,9-15H;7H2,1-6H3;/q2*-1;; |
Clé InChI |
UZGJVICHRMCWIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


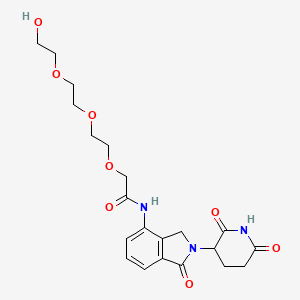
![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
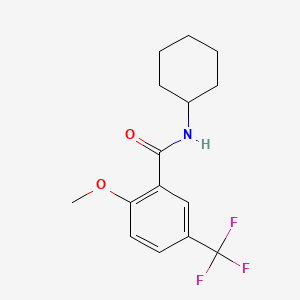
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
